molecular formula C9H9FO3 B1330771 3-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-61-3

3-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B1330771
CAS No.: 71924-61-3
M. Wt: 184.16 g/mol
InChI Key: KMWSZQLJNRHQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4,5-dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoro-4,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method involves the formylation of 3-fluoro-4,5-dimethoxytoluene using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity and function. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzaldehyde
  • 4-Fluoro-3-methoxybenzaldehyde
  • 3,5-Difluorobenzaldehyde

Uniqueness

3-Fluoro-4,5-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-fluoro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSZQLJNRHQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345292
Record name 3-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71924-61-3
Record name 3-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution prepared from 100 mL of DMF and 5-fluorovanillin (lit 1.0 g, 5.88 mmol). After 15 minutes, iodomethane was added, and stirring at room temperature continued for 16 hours. The reaction was terminated by the addition of water, the mixture was extracted with hexane (3×100 ML), and solvents were removed in vacuo. Purification by flash chromatography on a column of silica gel using hexane-ethyl acetate (4:1) as eluent afforded a colorless solid (1 g, 93% yield); mp 51–53° C. (Lit17 mp 52–53° C.) 1H-NMR (300 MHz, CDCl3) δ 3.94 (s, 3H), 4.05 (s, 3H), 7.24 (s, 1H), 7.26 (s, 1H), 9.82 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Fluoro-4,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4,5-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4,5-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4,5-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4,5-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.